molecular formula C12H13FO3 B6307708 (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2055841-05-7

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6307708
CAS No.: 2055841-05-7
M. Wt: 224.23 g/mol
InChI Key: SFPGDNUXEIEYEY-DTWKUNHWSA-N
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Description

“(1R,2R)-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the formula C12H13FO3 . The molecular weight of this compound is 224.2300 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available. The boiling point and melting point are not specified .

Scientific Research Applications

Ethylene Precursors and Plant Biology

Ethylene Production and Plant Growth

The study of ethylene precursors like 1-aminocyclopropane-1-carboxylic acid (ACC) in plants reveals significant insights into ethylene's role in plant biology, including its biosynthesis, signaling, and physiological effects. Ethylene, being a gaseous plant hormone, influences a wide range of developmental processes. ACC, as its precursor, plays a critical role not just in ethylene production but also in plant growth modulation and stress response mechanisms. This research highlights the multifaceted roles of simple cyclopropane-containing compounds in plant biology, hinting at the potential biological or agricultural research applications of similar compounds (B. V. D. Poel, D. Straeten, 2014).

Cyclopropanation Reactions in Organic Synthesis

Cyclopropanation Methods

The study and application of cyclopropanation reactions, particularly involving α-diazocarbonyl compounds, have been pivotal in synthesizing biologically active and naturally occurring molecules. These reactions are crucial for creating compounds with high ring strain, facilitating unique chemical transformations. Such methodologies can be integral in synthesizing analogs or derivatives of the compound , offering a pathway for generating structurally complex and potentially biologically active molecules (A. Kamimura, 2014).

Carboxylic Acids in Biotechnological Applications

Biotechnological Routes from Lactic Acid

Carboxylic acids, derived from biomass such as lactic acid, serve as precursors for a broad array of industrial chemicals and biodegradable polymers. The fermentation-based production and subsequent transformation of these acids into valuable chemicals highlight the importance of carboxylic acid derivatives in sustainable chemical synthesis. This context suggests potential research applications for carboxylic acids in developing green chemistry solutions and biodegradable materials, indicating a research direction for the specific compound (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Properties

IUPAC Name

(1R,2R)-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGDNUXEIEYEY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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